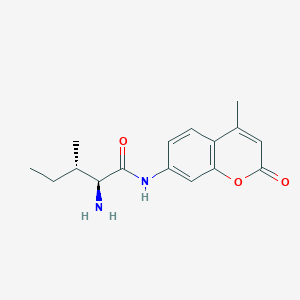

N-isopropyl-L-glutamine

説明

N-isopropyl-L-glutamine, also known as NIPG, is an amino acid derivative commonly used in laboratory experiments. It is synthesized from L-glutamine, an essential amino acid that is found in many proteins and is vital for proper cell function. NIPG has been used in a variety of scientific research applications, including drug delivery, gene therapy, and cell culture. In addition, NIPG has been found to have a number of biochemical and physiological effects on cells and organisms.

科学的研究の応用

Nutritional and Medical Applications : Glutamine plays a vital role in various physiological functions. It's a preferred fuel for rapidly proliferating cells like enterocytes and lymphocytes, regulates acid-base balance, carries nitrogen, and is a precursor for nucleic acids and proteins. Supplemental glutamine in enteral or parenteral feeding could benefit critically ill patients (Lacey & Wilmore, 2009).

Analytical Studies : The vibrational fundamentals of L-glutamine have been explored using infrared, Raman, and polarized micro-Raman spectra. This helps in understanding its properties at a molecular level (Dhamelincourt & Ramírez, 1993).

Biotechnological Production : The separation of L-glutamine from fermentation broth using nanofiltration demonstrates its industrial-scale production and purification methods (Li et al., 2003).

Neuroscience : L-glutamine serves as a neurotransmitter precursor in the central nervous system. A study identified a glutamine transporter in neurons, highlighting its role in neurotransmission (Varoqui et al., 2000).

Plant Biology : Glutamine is crucial in nitrogen assimilation in plants. A study discovered a glutamine-sensing mechanism in plants, except Brassicaceae, crucial for metabolic homeostasis (Chellamuthu et al., 2014).

Microbial Synthesis Enhancement : Enhancing L-glutamine production in Corynebacterium glutamicum was achieved through metabolic engineering and a two-stage pH control strategy, offering insights into microbial amino acid production (Lv et al., 2021).

Clinical Nutrition : In clinical studies, L-glutamine supplementation in parenteral nutrition showed improved outcomes in critically ill patients, indicating its potential therapeutic application (Goeters et al., 2002).

Neuronal Transport Systems : A study on rat brain neurons identified a Na+-dependent glutamine transport activity, providing insights into amino acid transport in the brain (Tamarappoo et al., 1997).

Cost Containment in Healthcare : Supplementing total parenteral nutrition with L-alanyl-L-glutamine in postoperative patients showed improved nitrogen balance and shorter hospital stays, suggesting economic benefits in healthcare (Mertes et al., 2000).

Cancer Research : Automated synthesis of [11C]L-glutamine for PET radiotracer studies is critical for cancer research, particularly in understanding tumor biology and metabolism (Padakanti et al., 2019).

Pharmaceutical Chemistry : The synthesis of L-iso-glutamine derivatives for aminopeptidase N inhibition showcases the potential of glutamine derivatives in drug development (Xu Wen-fang, 2009).

Amino Acid Transport in Plants : H+-Independent glutamine transport in plant root tips underlines the significance of glutamine in plant growth and development (Yang et al., 2010).

作用機序

Target of Action

N-isopropyl-L-glutamine is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes . The primary targets of N-isopropyl-L-glutamine are likely to be similar to those of L-glutamine, which include cells that rapidly divide such as enterocytes, fibroblasts, and lymphocytes .

Mode of Action

L-glutamine plays a major role in protecting the integrity of the gastrointestinal tract and appears to have an immunomodulatory role . It improves the redox potential of nicotinamide adenine dinucleotide (NAD), which is crucial for various cellular processes .

Biochemical Pathways

N-isopropyl-L-glutamine likely influences the same biochemical pathways as L-glutamine. L-glutamine is involved in the synthesis of nucleotides and amino acids, energy production, redox homeostasis, and the synthesis of macromolecules . It also contributes to the tricarboxylic acid (TCA) cycle .

Pharmacokinetics

L-glutamine has rapid absorption and elimination, with no significant change in baseline concentration, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating capacity-limited non-linear pharmacokinetics .

Result of Action

L-glutamine is known to play a role in cell survival and proliferation . It also has a significant impact on the immune response .

Action Environment

Environmental factors can influence the action of N-isopropyl-L-glutamine. For instance, the activity of glutamine synthetase, an enzyme involved in the metabolism of glutamine, can be suppressed by high temperature, ocean acidification, and residual glufosinate . These factors could potentially influence the action, efficacy, and stability of N-isopropyl-L-glutamine.

特性

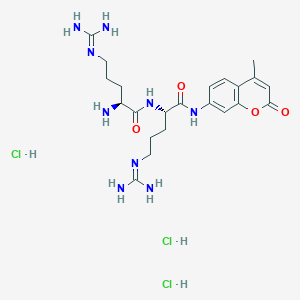

IUPAC Name |

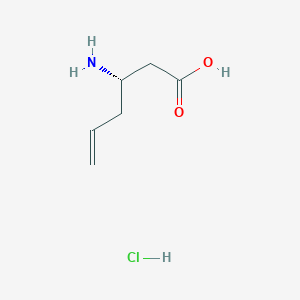

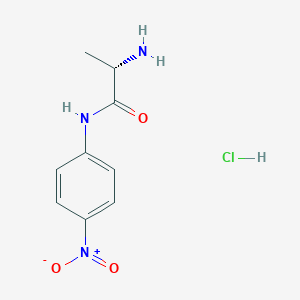

(2S)-2-amino-5-oxo-5-(propan-2-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABXGBMKSVRWOG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of N-isopropyl-L-glutamine (as poly(N-isopropyl-L-glutamine), PIGA) influence the gelation properties of copolypept(o)ides compared to other commonly used monomers like polyethylene glycol (PEG)?

A1: The research demonstrates that copolymers of polysarcosine (PSar) and PIGA can form hydrogels without the need for temperature sensitivity, unlike PEG-based copolypeptides like PEG-b-PIGA []. This difference arises from the distinct mechanisms governing gelation. While PEG-b-PIGA typically relies on micellar percolation or fibrillar entanglement, the random copolypept(o)ides with PIGA exhibit a different, yet to be fully elucidated, gelation mechanism []. This suggests that incorporating PIGA offers a novel approach to develop easy-to-handle, biocompatible, biodegradable, and thermally stable hydrogels, potentially expanding the applications of these materials in biomedical fields.

Q2: The study mentions that varying the distribution of sarcosine along the polypeptide chain impacts the hydrogen bonding pattern and secondary structure. How does this relate to the properties of PIGA, and what implications might this have for designing hydrogels with specific characteristics?

A2: PIGA, with its N-isopropyl-L-glutamine units, possesses distinct hydrogen bonding capabilities compared to sarcosine. The study highlights that altering the arrangement of these monomers within the copolypept(o)ide influences the overall hydrogen bonding network and, consequently, the secondary structure []. This control over molecular architecture allows for tailoring the hydrogel's properties. For example, manipulating the distribution of PIGA and sarcosine could be used to modulate the hydrogel's mechanical strength, swelling behavior, and drug release kinetics, opening avenues for customized biomedical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。